

# Spectroscopic Identification of 2-Chloro-4,5-dimethylphenol: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylphenol

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For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **2-Chloro-4,5-dimethylphenol** and two of its structural isomers, 4-Chloro-3,5-dimethylphenol and 2,4-Dichloro-3,5-dimethylphenol. By presenting key infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, this document serves as a practical reference for the unambiguous identification of these compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Chloro-4,5-dimethylphenol** and two related alternative compounds. This data is essential for distinguishing between these structurally similar molecules.

## Infrared (IR) Spectroscopy

Compound	Key IR Peaks (cm <sup>-1</sup> )
2-Chloro-4,5-dimethylphenol	OH stretch: Broad band around 3400-3200 cm <sup>-1</sup> , C-H stretch (aromatic): ~3050 cm <sup>-1</sup> , C-H stretch (aliphatic): ~2950-2850 cm <sup>-1</sup> , C=C stretch (aromatic): ~1600, 1500 cm <sup>-1</sup> , C-O stretch: ~1200 cm <sup>-1</sup> , C-Cl stretch: ~800-600 cm <sup>-1</sup>
4-Chloro-3,5-dimethylphenol	OH stretch: Broad band around 3400-3200 cm <sup>-1</sup> , C-H stretch (aromatic): ~3050 cm <sup>-1</sup> , C-H stretch (aliphatic): ~2950-2850 cm <sup>-1</sup> , C=C stretch (aromatic): ~1600, 1480 cm <sup>-1</sup> , C-O stretch: ~1200 cm <sup>-1</sup> , C-Cl stretch: ~800-600 cm <sup>-1</sup>
2,4-Dichloro-3,5-dimethylphenol	OH stretch: Broad band around 3400-3200 cm <sup>-1</sup> , C-H stretch (aromatic): ~3050 cm <sup>-1</sup> , C-H stretch (aliphatic): ~2950-2850 cm <sup>-1</sup> , C=C stretch (aromatic): ~1580, 1450 cm <sup>-1</sup> , C-O stretch: ~1200 cm <sup>-1</sup> , C-Cl stretch: ~800-600 cm <sup>-1</sup>

## Mass Spectrometry (MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Chloro-4,5-dimethylphenol	156/158 (due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)	141 (M-CH <sub>3</sub> ), 123 (M-CH <sub>3</sub> -H <sub>2</sub> O), 113 (M-Cl)
4-Chloro-3,5-dimethylphenol	156/158 (due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)	141 (M-CH <sub>3</sub> ), 123 (M-CH <sub>3</sub> -H <sub>2</sub> O), 113 (M-Cl)
2,4-Dichloro-3,5-dimethylphenol	190/192/194 (due to <sup>35</sup> Cl <sub>2</sub> / <sup>35</sup> Cl <sup>37</sup> Cl/ <sup>37</sup> Cl <sub>2</sub> isotopes)	175 (M-CH <sub>3</sub> ), 155 (M-Cl), 147 (M-CH <sub>3</sub> -CO)

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity
2-Chloro-4,5-dimethylphenol	$\sim 6.9$ (s, 1H, Ar-H), $\sim 6.7$ (s, 1H, Ar-H), $\sim 5.0$ (s, 1H, OH), $\sim 2.2$ (s, 3H, CH <sub>3</sub> ), $\sim 2.1$ (s, 3H, CH <sub>3</sub> )
4-Chloro-3,5-dimethylphenol	$\sim 6.6$ (s, 2H, Ar-H), $\sim 4.8$ (s, 1H, OH), $\sim 2.2$ (s, 6H, 2xCH <sub>3</sub> )
2,4-Dichloro-3,5-dimethylphenol	$\sim 6.8$ (s, 1H, Ar-H), $\sim 5.2$ (s, 1H, OH), $\sim 2.3$ (s, 6H, 2xCH <sub>3</sub> )

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl<sub>3</sub>)

Compound	Key Chemical Shifts ( $\delta$ , ppm)
2-Chloro-4,5-dimethylphenol	$\sim 150$ (C-OH), $\sim 136$ (C-CH <sub>3</sub> ), $\sim 130$ (C-CH <sub>3</sub> ), $\sim 128$ (C-H), $\sim 122$ (C-Cl), $\sim 118$ (C-H), $\sim 20$ (CH <sub>3</sub> ), $\sim 19$ (CH <sub>3</sub> )
4-Chloro-3,5-dimethylphenol	$\sim 152$ (C-OH), $\sim 138$ (2x C-CH <sub>3</sub> ), $\sim 124$ (C-Cl), $\sim 118$ (2x C-H), $\sim 21$ (2x CH <sub>3</sub> )
2,4-Dichloro-3,5-dimethylphenol	$\sim 148$ (C-OH), $\sim 135$ (2x C-CH <sub>3</sub> ), $\sim 128$ (C-Cl), $\sim 125$ (C-Cl), $\sim 120$ (C-H), $\sim 20$ (2x CH <sub>3</sub> )

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve approximately 1 mg of the phenol compound in 1 mL of a suitable solvent such as dichloromethane or methanol.
- **Instrumentation:** Utilize a gas chromatograph equipped with a mass spectrometer detector. A non-polar capillary column (e.g., DB-5ms) is recommended.
- **GC Conditions:**

- Injector Temperature: 250°C
- Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.

## Fourier-Transform Infrared (FTIR) Spectroscopy

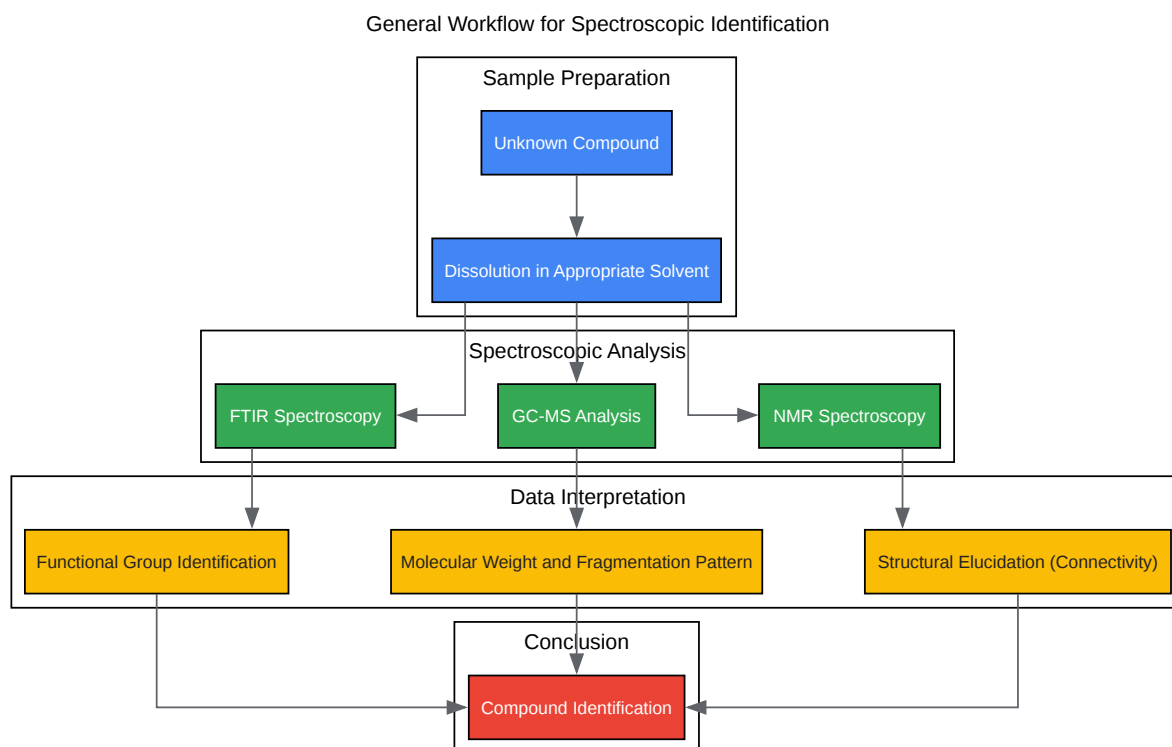
- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of the solid phenol sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
  - The data is usually presented in the range of 4000-400 cm<sup>-1</sup>.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve 5-10 mg of the phenol compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical spectral width is from -2 to 12 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Typical spectral width is from 0 to 220 ppm.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of a chemical compound.



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Caption: General workflow for spectroscopic identification.

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